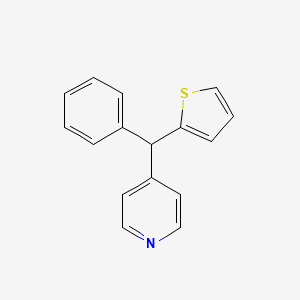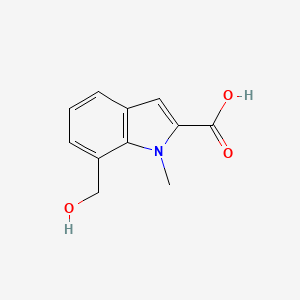
Tert-butyl 3-((4-chlorophenyl)(hydroxy)methyl)azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-((4-chlorophenyl)(hydroxy)methyl)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-((4-chlorophenyl)(hydroxy)methyl)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced via a tert-butyl esterification reaction, often using tert-butyl chloroformate as the reagent.
Attachment of the 4-chlorophenyl Group: The 4-chlorophenyl group is introduced through a nucleophilic substitution reaction, where a suitable 4-chlorophenyl halide reacts with the azetidine intermediate.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, typically using a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-((4-chlorophenyl)(hydroxy)methyl)azetidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Biological Studies: The compound is used in studies investigating the biological activity of azetidine derivatives, including their antimicrobial and anti-inflammatory properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, facilitating the development of new synthetic methodologies.
Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of tert-butyl 3-((4-chlorophenyl)(hydroxy)methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate
- Tert-butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 3-((4-chlorophenyl)(hydroxy)methyl)azetidine-1-carboxylate is unique due to the presence of the 4-chlorophenyl group and the hydroxyl group, which confer specific chemical and biological properties
Eigenschaften
Molekularformel |
C15H20ClNO3 |
|---|---|
Molekulargewicht |
297.78 g/mol |
IUPAC-Name |
tert-butyl 3-[(4-chlorophenyl)-hydroxymethyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C15H20ClNO3/c1-15(2,3)20-14(19)17-8-11(9-17)13(18)10-4-6-12(16)7-5-10/h4-7,11,13,18H,8-9H2,1-3H3 |
InChI-Schlüssel |
VHYYLQXZXIUTDL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(C2=CC=C(C=C2)Cl)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)furan-2-carbaldehyde](/img/structure/B8345030.png)

![(2S)-2-[5-[6-[2-[(2S)-1-[(1,1-dimethylethoxy)carbonyl]-2-pyrrolidinyl]-1H-benzimidazol-6-yl]-2-naphthalenyl]-1H-imidazol-2-yl]-1-Pyrrolidinecarboxylic acid 1,1-dimethylethyl ester](/img/structure/B8345056.png)
![Methyl 6-(bromomethyl)-1-isopropyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B8345061.png)
![3-Amino-6-methoxy-[1,5]naphthyridin-4-ol](/img/structure/B8345064.png)

![4-(4-Methyl-1-piperazinyl)-imidazo[1,5-d]-as-triazine](/img/structure/B8345079.png)

![methyl 6-[(4-aminopiperidin-1-yl)methyl]pyridine-3-carboxylate](/img/structure/B8345099.png)




